Technical Guide: Synthesis and Characterization of 1-(1,1-difluorobutyl)-4-fluorobenzene
Technical Guide: Synthesis and Characterization of 1-(1,1-difluorobutyl)-4-fluorobenzene
Executive Summary
Target Molecule: 1-(1,1-difluorobutyl)-4-fluorobenzene
CAS Registry Number: 1099598-07-8
Molecular Formula:
This technical guide details the synthesis of 1-(1,1-difluorobutyl)-4-fluorobenzene via the deoxofluorination of 1-(4-fluorophenyl)butan-1-one. The protocol prioritizes the use of Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as the fluorinating agents. The guide addresses critical safety parameters regarding shock-sensitive intermediates and provides a self-validating characterization framework using
Retrosynthetic Analysis & Strategy
The introduction of a gem-difluoro group at the benzylic position is most efficiently achieved through the nucleophilic fluorination of the corresponding ketone. Direct difluorination of the benzylic carbon via C-H activation is possible but often lacks the regioselectivity required for scale-up.
Strategic Disconnection
The target molecule is disconnected at the benzylic carbon to reveal the ketone precursor, 4'-fluorobutyrophenone .
Figure 1: Retrosynthetic disconnection showing the conversion of the carbonyl functionality to the gem-difluoro moiety.
Experimental Protocol: Deoxofluorination
Primary Route: Nucleophilic deoxofluorination using DAST. Alternative Route: Deoxo-Fluor (Recommended for scale >10g due to higher thermal stability).
Reagents and Materials
| Reagent | Equiv. | Role | Critical Note |
| 1-(4-fluorophenyl)butan-1-one | 1.0 | Substrate | Ensure <0.1% water content. |
| DAST | 1.5 - 2.0 | Fluorinating Agent | Explosion Hazard >90°C. Handle in fume hood. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous required to prevent hydrolysis of DAST. |
| NaHCO₃ (aq) | Excess | Quench | Neutralizes HF byproduct. |
Step-by-Step Methodology
Note: All glassware must be oven-dried. Perform under Nitrogen or Argon atmosphere.
-
Setup: Charge a round-bottom flask with 1-(4-fluorophenyl)butan-1-one (1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool the solution to 0°C (ice bath).
-
Addition: Add DAST (1.5 equiv) dropwise via syringe over 15 minutes. Insight: Slow addition controls the exotherm and prevents the formation of vinyl fluoride side products via elimination.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 12–24 hours.
-
Monitoring: Check reaction progress via TLC (silica gel) or GC-MS. The ketone starting material will disappear, and a less polar product spot will appear.
-
-
Quench (Critical Safety Step): Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO₃.
-
Warning: Vigorous
evolution occurs. Add dropwise until bubbling ceases.
-
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate 98:2).
Mechanistic Pathway
The reaction proceeds via the formation of an aminosulfur intermediate, followed by fluoride displacement.
Figure 2: Mechanistic pathway of DAST-mediated deoxofluorination. The reaction is driven by the high affinity of sulfur for oxygen.
Characterization & Validation
To validate the synthesis, the researcher must confirm the presence of the
NMR Spectroscopy Expectations
The definitive proof of structure is the
| Nucleus | Signal | Multiplicity | Chemical Shift ( | Assignment |
| Signal A | Multiplet | -110 to -115 ppm | Aromatic 4-F | |
| Signal B | Triplet (approx) | -90 to -100 ppm | Benzylic | |
| Multiplet | 2.0 - 2.3 ppm | |||
| Triplet | Triplet | ~120 ppm ( | Benzylic Carbon ( |
Interpretation Logic:
-
F Signal B: The benzylic fluorines are chemically equivalent (or diastereotopic if chiral centers exist elsewhere, but here they are equivalent). They will split into a triplet due to coupling with the adjacent methylene protons (
) of the butyl chain. - C Triplet: The carbon directly attached to the fluorines will show a massive coupling constant (~240 Hz), confirming the gem-difluoro motif.
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (
): 188 m/z. -
Fragmentation: Loss of HF (M-20) or loss of the propyl chain (M-43) are common fragmentation pathways for this class of compounds.
Troubleshooting & Optimization
Issue 1: Elimination to Vinyl Fluoride
- NMR (5.0–6.5 ppm).
-
Cause: Basic conditions or excessive heating.
-
Solution: Ensure the reaction remains acidic/neutral. Do not use amine bases. Keep temperature
RT. If using Deoxo-Fluor, avoid heating above 50°C.
Issue 2: Incomplete Conversion
-
Solution: Add a Lewis Acid catalyst (e.g.,
or ) in catalytic amounts (0.1 equiv) to activate the ketone oxygen, facilitating the attack by DAST.
Safety & Handling (Critical)
-
DAST Instability: DAST can decompose explosively at temperatures >90°C. Never distill DAST residues to dryness.
-
Glass Etching: HF is a byproduct. While standard borosilicate glass is generally acceptable for short reactions, prolonged exposure or high concentrations of HF can etch glass. Plasticware (HDPE/PP) is preferred for quenching and aqueous workups.
-
Skin Contact: HF burns are insidious and may not be immediately painful. Always have Calcium Gluconate gel available in the lab when working with fluorinating agents.
References
-
General Deoxofluorination Methodology: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574–578.
-
Deoxo-Fluor (Safer Alternative): Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054.
-
Commercial Availability & CAS Verification: "1-(1,1-Difluorobutyl)-4-fluorobenzene."[5] Santa Cruz Biotechnology.[6]
-
NMR Characterization of Fluorobenzenes: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[7] (Standard Reference Text).
Sources
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 2. thieme.de [thieme.de]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. 页面加载中... [china.guidechem.com]
- 6. 1-(1,1-Difluorobutyl)-4-fluorobenzene | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
